molecular formula C8H4BrCl2N3O B13701408 7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine

7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine

Cat. No.: B13701408
M. Wt: 308.94 g/mol
InChI Key: FNKSJNYHJKUCNK-UHFFFAOYSA-N
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Description

7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, which includes bromine, chlorine, and methoxy substituents, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine typically involves multi-step organic reactionsFor instance, the pyridopyrimidine core can be synthesized using a condensation reaction between a pyridine derivative and a pyrimidine derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide for bromination), reducing agents (e.g., sodium borohydride for reduction), and catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules with extended conjugation .

Mechanism of Action

The mechanism of action of 7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s substituents (bromine, chlorine, and methoxy groups) play a crucial role in its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine include other pyridopyrimidine derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H4BrCl2N3O

Molecular Weight

308.94 g/mol

IUPAC Name

7-bromo-2,4-dichloro-6-methoxypyrido[3,2-d]pyrimidine

InChI

InChI=1S/C8H4BrCl2N3O/c1-15-7-3(9)2-4-5(13-7)6(10)14-8(11)12-4/h2H,1H3

InChI Key

FNKSJNYHJKUCNK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=N1)C(=NC(=N2)Cl)Cl)Br

Origin of Product

United States

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